molecular formula C12H13NO3 B1644399 N-(tert-butoxy)phthalimide

N-(tert-butoxy)phthalimide

Cat. No.: B1644399
M. Wt: 219.24 g/mol
InChI Key: GSTJSQNQTLDHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butoxy)phthalimide is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-12(2,3)16-13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTJSQNQTLDHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

N Tert Butoxy Phthalimide in Organic Synthesis and Functionalization

Role as a Nitrogen Protecting Group

The protection of amine functionality is a critical aspect of multi-step organic synthesis, particularly in peptide synthesis, to prevent unwanted side reactions. masterorganicchemistry.com N-(tert-butoxy)phthalimide serves as a source for the tert-butoxycarbonyl (Boc) group, one of the most widely used protecting groups for amines. masterorganicchemistry.comtcichemicals.com

Amine Protection Strategies

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group valued for its stability under a range of reaction conditions and its facile removal under specific acidic conditions. masterorganicchemistry.comorganic-chemistry.org The introduction of the Boc group onto an amine is typically achieved using reagents like di-tert-butyl dicarbonate (B1257347) (Boc anhydride) or N-(tert-butoxycarbonyloxy)phthalimide. tcichemicals.comorganic-chemistry.org The phthalimide (B116566) moiety in this compound makes the nitrogen atom electron-deficient, facilitating its role in protection strategies.

The general strategy involves the reaction of an amine with this compound or a similar Boc-donating reagent in the presence of a base. This results in the formation of a stable tert-butyl carbamate (B1207046), effectively rendering the amine nucleophilicity inert to many reagents used in subsequent synthetic steps. organic-chemistry.org

Deprotection Methodologies and Conditions

A key advantage of the Boc protecting group is its susceptibility to cleavage under acidic conditions, which allows for selective deprotection in the presence of other protecting groups that are stable to acid. tcichemicals.comorganic-chemistry.org The most common method for the removal of the Boc group involves treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comnih.govrsc.org

The deprotection mechanism proceeds via the protonation of the carbamate oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to regenerate the free amine. The use of scavengers, such as anisole (B1667542) or thiophenol, is sometimes necessary to trap the reactive tert-butyl cation generated during the cleavage, thereby preventing potential side reactions with sensitive functional groups within the molecule. organic-chemistry.orgnih.gov

Reagent/ConditionDescription
Trifluoroacetic Acid (TFA)A strong acid commonly used for Boc deprotection, typically in a solvent like dichloromethane. masterorganicchemistry.comnih.govrsc.org
Hydrochloric Acid (HCl)Anhydrous HCl in a solvent like dioxane can also be employed for Boc group removal. nih.gov
HeatingIn some cases, thermal cleavage of the Boc group can be achieved. masterorganicchemistry.com

Comparative Analysis with Other Carbamate Protecting Groups in Peptide Synthesis

In the realm of peptide synthesis, the choice of protecting group is crucial for the successful assembly of amino acid chains. The Boc group, often introduced via reagents like this compound, is frequently compared with other carbamate protecting groups, primarily the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.comwikipedia.org

Protecting GroupCleavage ConditionKey Features
Boc Strong Acid (e.g., TFA) masterorganicchemistry.comStable to base and hydrogenolysis. rsc.org
Fmoc Base (e.g., Piperidine) wikipedia.orgAcid-stable, allowing for orthogonal protection strategies with Boc. organic-chemistry.org
Cbz Hydrogenolysis (H₂, Pd/C) wikipedia.orgStable to acidic and basic conditions. rsc.org

The orthogonality of these protecting groups is a cornerstone of modern peptide synthesis. wiley-vch.de The Boc/Cbz strategy relies on the differential lability of the Boc group to acid and the Cbz group to hydrogenolysis. However, the Fmoc/Boc strategy has gained widespread popularity because the base-labile Fmoc group for Nα-protection and the acid-labile Boc group for side-chain protection offer a milder and highly efficient approach to solid-phase peptide synthesis (SPPS). wikipedia.orgwiley-vch.de The use of this compound as a Boc source fits within these strategic considerations, providing a stable and reliable method for amine protection. While the phthalimide group itself can be used for protection, its removal often requires harsh conditions like hydrazinolysis, making the Boc group transferred from this compound a more versatile option in many synthetic contexts. nih.govorganic-chemistry.org

Application as an N-Transfer Reagent

Beyond its role in amine protection, this compound has emerged as a valuable N-transfer reagent, particularly in the synthesis of diazo compounds.

Transformation of α-Amino Acid Derivatives to α-Diazo Compounds

A significant application of this compound is in the direct conversion of α-amino acid derivatives, such as α-amino ketones, amides, and esters, into their corresponding α-diazo compounds. rsc.org This transformation is typically carried out under mild basic conditions and represents a one-step synthetic route to these important intermediates. rsc.org The diazo group is a versatile functional group in organic synthesis, participating in a wide array of reactions including cyclopropanations, C-H insertions, and Wolff rearrangements. researchgate.netnih.govgoogle.com

Scope in α-Diazo Carbonyl Compound and Dipeptide Synthesis

The utility of this compound as an N-transfer reagent extends to the synthesis of a variety of α-diazo carbonyl compounds from α-amino acid derivatives. rsc.org This method has proven effective for generating α-substituted-α-diazo carbonyl compounds. rsc.org Furthermore, this reagent has been successfully employed in the preparation of α-diazo dipeptides from N-terminal dipeptides, showcasing its applicability in more complex peptide modifications. rsc.org The reaction generally proceeds with high yields, making it a synthetically useful tool for accessing a diverse range of diazo compounds for further synthetic transformations. rsc.org

Synthetic Intermediates and Precursors

This compound is a valuable building block for the synthesis of several important chemical intermediates. Its phthalimide and tert-butoxy (B1229062) groups can be manipulated under specific reaction conditions to yield a variety of functionalized molecules.

Preparation of N-Aminophthalimide

This compound can serve as a precursor for the synthesis of N-aminophthalimide. This transformation involves the deprotection of the tert-butoxy group. One documented method involves treating N-(tert-butoxycarbonyl)aminophthalimide, a related compound, with trifluoroacetic acid in dichloromethane. psu.edu This acidic hydrolysis removes the tert-butoxycarbonyl (Boc) protecting group to yield N-aminophthalimide. psu.edu

Historically, N-aminophthalimide has been synthesized through various routes. A common laboratory preparation involves the reaction of phthalimide with hydrazine (B178648) hydrate (B1144303) in ethanol. scholaris.ca An alternative, though less economically viable for large-scale production, involves the hydrolysis of N-tert-butyloxycarbonylaminophthalimide, which is prepared from phthalic anhydride (B1165640) and t-butyl carbazate. google.comgoogle.com

Formation of Modified Weinreb Amides

The structural motif of this compound is related to the concept of modified Weinreb amides. Weinreb amides, or N-methoxy-N-methylamides, are valuable reagents for the synthesis of aldehydes and ketones. orientjchem.orgorientjchem.org They react with organometallic reagents to form a stable chelated intermediate that resists over-addition, thus cleanly providing the desired carbonyl compound upon workup. orientjchem.org

To circumvent side reactions like E2 elimination that can occur with traditional Weinreb amides, modified versions have been developed where the methoxy (B1213986) group is replaced by a more sterically hindered group, such as a tert-butoxy moiety. researchgate.net These N-tert-butoxy-N-methylamides serve as effective acylating agents. researchgate.net The synthesis of these modified Weinreb amides starts from N-methyl-O-tert-butylhydroxylamine hydrochloride. researchgate.net While this compound itself is not directly converted, its N-alkoxyamine substructure is the core of these modified reagents. The reaction of these N-tert-butoxy-N-methylamides with organolithium or Grignard reagents efficiently produces ketones, while reduction with reagents like diisobutylaluminium hydride (DIBAL-H) yields aldehydes in good yields. researchgate.net

Chiral (S)-Glycidyl Phthalimide Synthesis

This compound is not directly used in the synthesis of chiral (S)-glycidyl phthalimide, but related phthalimide derivatives are key starting materials. The synthesis of optically active glycidyl (B131873) phthalimides is significant as they are important intermediates for various pharmaceuticals. googleapis.com

One method for preparing (S)-glycidyl phthalimide involves the reaction of potassium phthalimide with (S)-epichlorohydrin. googleapis.com In a relevant procedure demonstrating the use of a tert-butoxy-containing reagent, phthalimide is reacted with (R)-epichlorohydrin in the presence of potassium tert-butoxide and a phase-transfer catalyst like benzyltrimethylammonium (B79724) chloride in isopropanol. epo.org This reaction proceeds through the in-situ formation of potassium phthalimide, which then reacts with the epichlorohydrin. google.com However, this can sometimes lead to side reactions and racemization. google.com

More refined methods aim to improve yield and optical purity. For example, reacting phthalimide with (R)-epichlorohydrin and anhydrous sodium carbonate in the presence of a phase-transfer catalyst, followed by cyclization with potassium tert-butoxide, can produce crude (R)-glycidylphthalimide with high optical purity. epo.org Another approach involves the condensation of (S)-3-aminopropane-1,2-diol with o-phthalic anhydride, followed by selective tosylation of the primary hydroxyl group and subsequent ring-closure to give (S)-N-glycidyl phthalimide in high yield and purity. cjph.com.cn

Table 2: Selected Reaction Conditions for the Synthesis of Optically Active Glycidyl Phthalimides
Starting MaterialsReagentsSolventProductYield (%)Optical Purity (% ee)Reference
Potassium phthalimide, (S)-epichlorohydrinBenzyltrimethylammonium chloridetert-Butyl alcohol(S)-Glycidylphthalimide7297 googleapis.com
Phthalimide, (R)-epichlorohydrinPotassium tert-butoxide, Benzyltrimethylammonium chlorideIsopropanol(R)-Glycidylphthalimide1796 epo.org
Phthalimide, (R)-epichlorohydrin, Anhydrous sodium carbonateTetrabutylammonium hydrogensulfate, Potassium tert-butoxideIsopropanol(R)-Glycidylphthalimide8098 epo.org
Phthalimide, (S)-epichlorohydrin, Tetrabutylammonium bromideSodium methoxide (B1231860) in methanolIsopropanol, Toluene(S)-Glycidylphthalimide87.699.3 google.com

Table data is synthesized from textual descriptions in the provided sources.

Integration in C-H Functionalization Reactions

The phthalimido group, a core component of this compound, has found a significant role in directing and protecting C-H bonds during transition metal-catalyzed functionalization reactions.

Site-Protecting Properties in Rhodium-Catalyzed C-H Functionalization

In the realm of rhodium-catalyzed C-H functionalization, the N-phthalimido group has been identified as an optimal protecting group for primary amines. nih.govnih.govresearchgate.net These reactions, which involve the insertion of a rhodium-stabilized donor/acceptor carbene into an unactivated C-H bond, are powerful tools for creating carbon-carbon bonds. nih.govresearchgate.net

The phthalimido group exerts its influence in two primary ways:

Inductive Effect: Due to its electron-withdrawing nature, the phthalimido group can inductively deactivate nearby C-H bonds, making them less susceptible to functionalization. nih.govacs.org

Steric Hindrance: The bulkiness of the phthalimido group can sterically shield adjacent C-H bonds from the catalyst, thereby directing the functionalization to more accessible sites. nih.govacs.org

For example, in the rhodium-catalyzed reaction of N-protected 1-hexylamines with a diazoacetate, the phthalimido-protected substrate (1d) gave the desired C-H functionalization product in a significantly higher yield (79%) compared to other protecting groups like Boc or acetamide. acs.org

Table 3: Effect of N-Protecting Group on Rhodium-Catalyzed C-H Functionalization
Substrate (N-Protected 1-Hexylamine)Protecting GroupYield of C-H Functionalization Product (%)Reference
1aBoc0 acs.org
1bAcetamide0 (complex mixture) acs.org
1cPivalamide24 acs.org
1dPhthalimido79 acs.org

Table data is synthesized from textual descriptions in the provided sources.

Furthermore, the choice of the chiral dirhodium catalyst can control the site of C-H functionalization. For instance, the sterically demanding catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ favors functionalization at the most accessible methylene (B1212753) C-H bonds. nih.govresearchgate.net In contrast, the less sterically hindered catalyst Rh₂(S-TPPTTL)₄ is more effective for functionalizing tertiary C-H bonds and for the desymmetrization of molecules like N-phthalimidocyclohexane. nih.govresearchgate.netacs.org In the desymmetrization of N-phthalimidocyclohexane, the reaction proceeds with high regioselectivity and enantioselectivity, demonstrating the powerful directing and stereochemical influence of the phthalimido group in concert with the chiral catalyst. nih.govacs.org

Stereodirecting Influence in C-H Insertion

The N-phthalimido group plays a crucial role in establishing stereocontrol during C-H functionalization reactions, primarily by enhancing the steric environment around the reactive center, which allows chiral catalysts to exert greater influence. acs.org In rhodium-catalyzed reactions involving donor/acceptor carbenes, the combination of a substrate bearing an N-phthalimido group with a chiral dirhodium catalyst can lead to the formation of new stereocenters with exceptional levels of precision. acs.orgnih.gov

Research has demonstrated that the large steric profile of the phthalimido group can augment the stereoselectivity of the C-H insertion. acs.org For instance, the reaction of an N-phthalimido-protected hexylamine (B90201) with an aryldiazoacetate, catalyzed by the chiral dirhodium catalyst Rh₂(S-2-Cl-5-BrTPCP)₄, produces the C-H functionalized product with very high levels of diastereoselectivity (21:1 d.r.) and enantioselectivity (95:5 e.r.). acs.org

The catalyst's structure is critical in determining the stereochemical outcome. In the functionalization of a chiral N-phthalimido-protected amine, the choice between two enantiomeric catalysts can control which diastereomer of the product is formed. The reaction catalyzed by Rh₂(S-2-Cl-5-BrTPCP)₄ is considered the "matched" reaction, leading to very high asymmetric induction in the formation of two new stereogenic centers. acs.org Conversely, the "mismatched" reaction using the Rh₂(R-2-Cl-5-BrTPCP)₄ catalyst is less effective in inducing asymmetry. acs.org In these reactions, the two newly formed stereocenters are typically generated with a high degree of relative control, favoring the anti-diastereomers. acs.org

This stereodirecting effect is also powerful enough to achieve effective desymmetrization of meso compounds. In the reaction of N-phthalimidocyclohexane, the use of the catalyst Rh₂(S-TPPTTL)₄ at an elevated temperature resulted in a clean reaction at the C3 position. This desymmetrization proceeded with outstanding enantioselectivity (97:3 e.r.) and diastereoselectivity (>20:1 d.r.), showcasing the profound influence of the catalyst-phthalimido group combination. acs.org

Table 1: Stereoselective C-H Functionalization of N-Phthalimido Substrates

Substrate Catalyst Selectivity (d.r. or e.r.) Yield (%) Ref
N-Phthalimido Hexylamine Rh₂(S-2-Cl-5-BrTPCP)₄ 21:1 d.r., 95:5 e.r. 79 acs.org
N-Phthalimido Adamantane (B196018) Rh₂(S-TPPTTL)₄ 95:5 e.r. 56 acs.org
N-Phthalimidocyclohexane Rh₂(S-TPPTTL)₄ >20:1 d.r., 97:3 e.r. 63 acs.org
Chiral N-Phthalimido Amine Rh₂(S-2-Cl-5-BrTPCP)₄ High Asymmetric Induction - acs.org

Control of Regioselectivity at Distal C-H Sites

One of the most significant advantages of using the N-phthalimido group in C-H functionalization is its ability to direct reactions to specific sites that are remote from the group itself. This control over regioselectivity stems from a combination of steric and electronic effects. The phthalimido group is both sterically bulky and strongly electron-withdrawing, which effectively shields the C-H bonds immediately adjacent to the nitrogen atom from undergoing reaction. acs.org This deactivation of proximal sites forces the reaction to occur at more distant, unactivated C-H bonds. acs.org

The precise location of the distal C-H functionalization can be finely tuned by selecting the appropriate dirhodium catalyst. Different catalysts exhibit distinct preferences for either sterically accessible or electronically activated C-H bonds.

Functionalization at Sterically Accessible Methylene Sites: The catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ is particularly effective at targeting the most sterically accessible methylene (CH₂) C-H bonds. nih.govresearchgate.net For example, in N-phthalimido protected linear alkylamines like pentylamine or hexylamine derivatives, this catalyst directs functionalization cleanly to the distal methylene site (the second carbon from the end of the chain) over the terminal methyl site with high selectivity (>20:1 r.r.). acs.org

Functionalization at Tertiary Sites: For targeting tertiary (C-H) bonds, which are more sterically hindered, a less crowded catalyst is required. Rh₂(S-TPPTTL)₄ has proven to be the most effective catalyst for this purpose. nih.govresearchgate.net This is exemplified by the smooth C-H functionalization of N-phthalimido adamantane at the tertiary position. acs.org Similarly, this catalyst was used to selectively functionalize the C3 (tertiary) position of N-phthalimidocyclohexane. acs.org

The inductive electron-withdrawing effect of the phthalimido group is significant enough to influence site selectivity even at a distance of three carbon atoms. acs.org This electronic deactivation of closer C-H bonds, combined with the catalyst's inherent steric or electronic preferences, provides a robust strategy for achieving predictable regioselectivity at distal positions. acs.org

Table 2: Catalyst-Controlled Regioselectivity in N-Phthalimido Alkylamines

Substrate Catalyst Major Site of Functionalization Regiomeric Ratio (r.r.) Ref
N-Phthalimido Pentylamine Rh₂(S-2-Cl-5-BrTPCP)₄ Distal Methylene (C4) >20:1 (vs. Methyl C5) acs.org
N-Phthalimido Hexylamine Rh₂(S-2-Cl-5-BrTPCP)₄ Distal Methylene (C5) >20:1 (vs. Methyl C6) acs.org
N-Phthalimido Adamantane Rh₂(S-TPPTTL)₄ Tertiary C-H - acs.org
N-Phthalimidocyclohexane Rh₂(S-TPPTTL)₄ C3 (Tertiary) 17:1 (vs. C4) acs.org

Advanced Synthetic Methodologies Utilizing N Tert Butoxy Phthalimide Derivatives

Cross-Coupling Reactions

A novel and practical method has been developed for the synthesis of CF3-containing amino acids using a catalyst-free, visible light-promoted decarboxylative cross-coupling reaction. rsc.orgrsc.org This process involves the reaction of a redox-active N-hydroxyphthalimide ester (NHP ester) with tert-butyl 2-(trifluoromethyl)acrylate. rsc.orgrsc.org The reaction is driven by the photochemical activity of an electron donor–acceptor (EDA) complex formed through the non-covalent interaction between a Hantzsch ester and the NHP ester. rsc.orgrsc.org This approach is noted for its synthetic simplicity, tolerance of a wide range of functional groups, and cost-effective reaction system. rsc.orgrsc.org

The methodology has been successfully applied to a variety of redox-active esters derived from different alkyl carboxylic acids, including those with aliphatic rings and linear aliphatic chains, affording the desired products in good yields. rsc.org For instance, substrates derived from various aliphatic rings and those containing heteroatoms on a cyclohexane (B81311) ring react with high efficiency. rsc.org Similarly, NHP esters derived from aliphatic carbon chains also demonstrate good adaptability in this reaction. rsc.org An electrochemical approach for C(sp³)–C(sp²) coupling of N-hydroxyphthalimide esters with N-heteroarenes has also been developed that proceeds without any catalyst. nih.govresearchgate.net This electrochemical protocol can be performed directly from carboxylic acids in a one-pot fashion and is scalable using a continuous-flow reactor. nih.govresearchgate.net

Table 1: Substrate Scope for Decarboxylative Cross-Coupling rsc.org

EntryRedox-Active Ester Derived FromProduct Yield
1Cyclohexanecarboxylic acid95%
2Cyclopentanecarboxylic acid92%
3Cyclobutanecarboxylic acid85%
4Cyclopropanecarboxylic acid81%
5Adamantane-1-carboxylic acid96%
6Tetrahydro-2H-pyran-4-carboxylic acid90%
71-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid88%
84-Phenylbutanoic acid78%

Cross-Dehydrogenative Coupling (CDC) Reactions

A metal-free cross-dehydrogenative coupling (CDC) reaction has been established for the synthesis of N-alkoxyphthalimide derivatives from aryl ketones and N-hydroxyphthalimide (NHPI). nih.govrsc.org This method utilizes phenyliodine diacetate (PIDA) as an oxidant and proceeds under mild, catalyst-free conditions at room temperature. nih.govrsc.org The reaction demonstrates operational simplicity, involves readily available starting materials, and has a broad substrate scope with good functional group tolerance. nih.govrsc.org

The process is efficient, with the reaction of 1,2-diphenylethanone and NHPI using PIDA in dichloromethane (B109758) under an air atmosphere yielding the desired product in 92% yield. nih.govrsc.org The methodology is tolerant of various substituents on the aryl rings of the ketones, including both electron-donating and electron-withdrawing groups. nih.gov This strategy represents a significant advancement in the direct functionalization of C(sp³)–H bonds to form C–O bonds. rsc.org The utility of this method has been further demonstrated through a successful gram-scale reaction and subsequent synthetic transformation of the product. nih.govrsc.org

Table 2: PIDA-Promoted Synthesis of N-Alkoxyphthalimides from Aryl Ketones nih.gov

EntryAryl KetoneSolventYield
11,2-diphenylethanoneDichloromethane92%
21-phenylpropan-1-oneDichloromethane85%
31-(p-tolyl)ethan-1-oneDichloromethane88%
41-(4-methoxyphenyl)ethan-1-oneDichloromethane82%
51-(4-chlorophenyl)ethan-1-oneDichloromethane90%
6PropiophenoneDichloromethane87%

An efficient cross-dehydrogenative coupling reaction between N-hydroxyphthalimide (NHPI) and unactivated C(sp³)–H bonds of ethers and alkanes has been developed using copper nitrate (B79036) as a catalyst. rsc.org This method utilizes molecular oxygen as a simple and environmentally benign oxidant, providing a green alternative for the synthesis of N-alkoxyphthalimides. rsc.org The reaction proceeds smoothly under these conditions. rsc.org

A notable finding in this research was the unexpected formation of N-hydroxyimide ester derivatives in moderate to excellent yields when tert-butyl ethers were used as substrates. rsc.org This unusual transformation was investigated through control experiments to propose a plausible mechanism. rsc.org The copper nitrate-catalyzed system demonstrates versatility in activating C–H bonds for C–O bond formation. rsc.org

Dioxygenation and Oxidation Reactions

A metal-free, aerobic dioxygenation of alkenes has been developed using N-hydroxylamines, such as N-hydroxyphthalimide (NHPI), in the presence of tert-butyl nitrite (B80452) (tBuONO). nih.govacs.org This reaction uses air as the oxidant and proceeds at room temperature to produce β-aminoxy nitrate esters through tandem C–O and O–N bond formations. nih.govacs.org The resulting organic nitrates are valuable intermediates that can be readily converted into versatile building blocks like 1,2-diols and 1,2-diketones. nih.govacs.org

The reaction was optimized using 4-methylstyrene (B72717) and NHPI as model substrates, which efficiently furnished the corresponding nitrate ester. nih.gov The methodology exhibits a broad substrate scope and accommodates a diversity of functional groups. nih.govacs.org The process is believed to involve a radical pathway, where tBuONO in the presence of air acts as a radical initiator and a source of NO2. researchgate.net This strategy provides a simple and general route for the construction of diverse nitrate esters, which are important scaffolds in biologically active compounds. nih.govacs.org Other studies have also explored metal-free aerobic dioxygenation of alkenes using different hydroxamic acid derivatives, capitalizing on the reactivity of amidoxyl radicals generated under mild conditions. organic-chemistry.org

Table 3: Metal-Free Dioxygenation of Various Alkenes with NHPI nih.govresearchgate.net

EntryAlkeneProduct (β-aminoxy nitrate ester)Yield
14-Methylstyrene2-(1,3-dioxoisoindolin-2-yloxy)-1-(p-tolyl)ethyl nitrate63%
2Styrene2-(1,3-dioxoisoindolin-2-yloxy)-1-phenylethyl nitrate65%
34-Chlorostyrene1-(4-chlorophenyl)-2-(1,3-dioxoisoindolin-2-yloxy)ethyl nitrate66%
44-Bromostyrene1-(4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yloxy)ethyl nitrate65%
51-Vinylnaphthalene2-(1,3-dioxoisoindolin-2-yloxy)-1-(naphthalen-1-yl)ethyl nitrate58%
6trans-Stilbene2-(1,3-dioxoisoindolin-2-yloxy)-1,2-diphenylethyl nitrate56%

Oxidation of Organic Molecules Mediated by N-Oxyl Species

The oxidation of organic molecules utilizing N-oxyl species derived from N-hydroxyphthalimide (NHPI) and its derivatives represents a significant advancement in catalysis. These reactions are mediated by the phthalimide (B116566) N-oxyl (PINO) radical, a highly reactive intermediate that can be generated in situ from an N-hydroxyimide precursor. The PINO radical is a prominent example of a short-lived nitroxide that typically initiates reactions through hydrogen or electron abstraction mechanisms.

This catalytic system has proven effective for the aerobic oxidation of a wide range of organic substrates, including aliphatic and alkylaromatic hydrocarbons. The versatility of the PINO radical allows it to activate different types of substrates compared to more stable nitroxides like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which are primarily used for alcohol oxidation.

In combination with co-catalysts, such as cobalt species, the efficacy of NHPI-mediated oxidations can be significantly enhanced. For instance, the oxidation of secondary alcohols like 2-octanol (B43104) to the corresponding ketone, 2-octanone, can be achieved in high yields using a catalytic amount of NHPI and Co(OAc)₂ under an atmosphere of dioxygen. The addition of a small quantity of benzoic acid can further accelerate the reaction, enabling it to proceed efficiently even at room temperature. Primary alcohols can be oxidized to their corresponding carboxylic acids in good yields using NHPI without the need for a metal catalyst.

The catalytic cycle is believed to involve the generation of the PINO radical from NHPI. This radical then abstracts a hydrogen atom from the organic substrate, initiating the oxidation process. The catalytic properties of NHPI are attributed to its O−H bond dissociation energy (BDE), which is conducive to the regeneration of the PINO radical in the final step of the cycle. However, a notable drawback of NHPI is its limited turnover number, which often necessitates a higher catalyst loading (5-20 mol%) due to its decomposition during catalysis.

Research has also explored the use of substituted N-hydroxyphthalimides to modulate the catalytic activity. Derivatives with electron-withdrawing or electron-donating groups have been investigated to optimize reaction rates and product yields in the oxidation of substrates like cumene.

Innovative Synthetic Routes for Phthalimide Formation

Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones

A novel, metal-free methodology has been developed for the synthesis of N-aryl and N-alkyl phthalimides through the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones. acs.orgnih.gov This approach utilizes trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source and proceeds via a proposed denitrogenative cyanation pathway. acs.orgnih.gov The reaction is operationally simple and offers a scalable and efficient alternative to traditional methods, avoiding the use of metal catalysts. acs.org

The reaction conditions typically involve heating the substituted 1,2,3-benzotriazin-4(3H)-one with TMSCN in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and an additive like water in a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org This method demonstrates broad applicability to a variety of N-aryl and N-alkyl substituted 1,2,3-benzotriazin-4(3H)-ones, exhibiting high tolerance for various functional groups and providing the desired phthalimide derivatives in good to excellent yields. acs.orgnih.gov

The scope of the reaction is extensive, successfully accommodating N-benzyl, propargyl, and n-butyl substituted benzotriazinones, which are converted to their corresponding N-alkylated phthalimides in high yields. acs.org Similarly, N-heteroaryl substituted precursors are also viable substrates. acs.org Benzotriazinones with methyl and ester substituents on the benzene (B151609) ring also undergo the cyanation reaction effectively. acs.org However, substrates with certain halogen substituents, such as 6-bromo and 7-fluoro groups, have been observed to yield the desired products in lower amounts. acs.org

Table 1: Synthesis of N-Substituted Phthalimides via Denitrogenative Cyanation

EntryN-SubstituentProductYield (%)
1PhenylN-Phenylphthalimide91
2BenzylN-Benzylphthalimide87
3PropargylN-Propargylphthalimide77
4n-ButylN-n-Butylphthalimide82
5Pyridin-2-ylN-(Pyridin-2-yl)phthalimide75

Data sourced from a study on the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones. acs.org

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a well-established and powerful method for the N-alkylation of phthalimide, allowing for the conversion of primary and secondary alcohols into N-substituted phthalimides. organic-chemistry.orgnih.govmissouri.edu This reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it particularly valuable in stereoselective synthesis. organic-chemistry.orgnih.gov

The reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (Ph₃P), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-synthesis.com The process is initiated by the combination of triphenylphosphine and the azodicarboxylate, which generates a phosphonium (B103445) intermediate. organic-chemistry.orgmissouri.edu This intermediate then activates the alcohol's hydroxyl group, transforming it into a good leaving group. organic-chemistry.orgmissouri.edu The phthalimide anion, acting as the nucleophile, subsequently displaces the activated hydroxyl group in an Sₙ2 reaction, leading to the formation of the N-alkylated phthalimide. organic-synthesis.com

Phthalimide is a suitable nitrogen nucleophile for the Mitsunobu reaction due to its acidity (pKa ≈ 8.3), which allows it to protonate the azodicarboxylate reagent, a necessary step to prevent side reactions. organic-chemistry.orgmissouri.edu The reaction is generally conducted in solvents like tetrahydrofuran (B95107) (THF) and is often performed at temperatures ranging from 0 °C to room temperature. organic-synthesis.comdatapdf.com

This methodology is a key step in the Gabriel synthesis of primary amines, where the resulting N-alkyl phthalimide is subsequently hydrolyzed or treated with hydrazine (B178648) to release the primary amine. organic-chemistry.orgbyjus.com The Mitsunobu reaction offers a reliable alternative to the classical Gabriel synthesis, which typically involves the alkylation of potassium phthalimide with alkyl halides. organic-chemistry.org

Table 2: Reagents and Roles in the Mitsunobu N-Alkylation of Phthalimide

ReagentChemical NameRole in Reaction
Ph₃PTriphenylphosphineReducing agent, activates the azodicarboxylate
DEAD/DIADDiethyl/Diisopropyl AzodicarboxylateOxidizing agent, forms intermediate with Ph₃P
AlcoholPrimary or Secondary AlcoholSubstrate, source of the alkyl group
PhthalimidePhthalimideNucleophile, nitrogen source

Transamidation Reactions

Transamidation has emerged as a viable synthetic route for the formation of N-substituted phthalimides. organic-chemistry.org This method involves the direct exchange of an amine moiety on a starting amide with a different amine. nih.gov In the context of phthalimide synthesis, this can involve the reaction of phthalimide itself with a primary amine to yield an N-substituted phthalimide. researchgate.net

Direct transamidation reactions can be challenging due to the inherent stability and low reactivity of the amide bond. nih.govresearchgate.net Consequently, these reactions often necessitate the use of catalysts to activate the amide functionality and drive the reaction toward completion. nih.govresearchgate.net A variety of catalytic systems have been developed, including those based on metal salts. For instance, hydrated salts of iron(III) have been shown to be effective catalysts for the transamidation of phthalimide with both aliphatic and aromatic primary and secondary amines. organic-chemistry.org

The scope of this reaction is quite broad, with various primary amines reacting smoothly to afford the corresponding N-substituted phthalimides in good to excellent yields. researchgate.net This method provides a direct pathway for the protection of primary amines. researchgate.net In some protocols, the reaction can be promoted by catalysts like sulfated polyborate, which allows for the efficient phthaloylation of amines, hydrazines, and hydrazides via transamidation with N-substituted phthalimides under relatively mild conditions. researchgate.net These catalyzed reactions often benefit from ease of work-up and, in some cases, the recyclability of the catalyst. researchgate.net

Computational and Theoretical Investigations

Mechanistic Elucidation through Computational Chemistry

Computational modeling, particularly using density functional theory (DFT), has been instrumental in understanding and predicting the redox properties of N-oxyl radicals. The redox potential is a crucial factor in their catalytic activity. A good correlation has been found between experimentally measured formal potentials obtained through cyclic voltammetry (CV) and DFT-computed energy differences (ΔE) between the N-oxyl radical and the corresponding oxoammonium species researchgate.net. This demonstrates the effectiveness of DFT in predicting the redox potentials of these radicals researchgate.net. For instance, quantum chemical calculations have been successfully used to predict the electrochemical potentials of various nitroxide radicals researchgate.net. The introduction of electron-withdrawing substituents on the phthalimide (B116566) ring is expected to increase the redox potential, making the N-oxyl radical a stronger oxidizing agent.

Table 1: Predicted Redox Properties of Substituted N-Oxyl Radicals

Substituent on Phthalimide Ring Calculated Property Predicted Effect on Redox Potential
Electron-donating (e.g., -OCH3) Increased electron density at the N-O group Decrease

Note: This table is illustrative, based on general principles of substituent effects on redox potentials.

Theoretical calculations have been extensively employed to study the kinetics and thermodynamics of hydrogen atom transfer (HAT) reactions involving N-oxyl radicals. These reactions are fundamental to the C-H functionalization capabilities of N-(tert-butoxy)phthalimide-derived radicals. DFT calculations have been used to model the reactions of N-oxyl radicals, such as the phthalimide N-oxyl (PINO) radical, with various substrates like toluene sonar.chacs.orgresearchgate.netnih.gov. These studies have highlighted the importance of both enthalpic contributions, related to the C-H and N-O-H bond dissociation energies, and polar effects in determining the HAT rate constants sonar.chacs.orgresearchgate.netnih.gov.

A key finding from these theoretical investigations is the significant role of intermolecular interactions, specifically π-stacking, in the transition state of HAT reactions. For instance, in the reaction of PINO with phenols and toluene, computational models show that the aromatic rings of the N-oxyl radical and the substrate adopt a π-stacked arrangement in the transition state sonar.chacs.orgresearchgate.netnih.govacs.orgacs.orgresearchgate.net. This conformation facilitates the hydrogen transfer process. The nature of these non-covalent interactions can be further analyzed using computational methods to understand their influence on the reaction barrier.

Computational studies have revealed that HAT reactions involving N-oxyl radicals often exhibit a significant degree of charge transfer in the transition state, which is facilitated by the π-stacking arrangement between the radical and the substrate sonar.chacs.orgresearchgate.netnih.govacs.orgacs.org. Theoretical calculations for the reaction of PINO and the quinolinimide-N-oxyl radical (QINO) with toluene indicate that the HAT process is characterized by a notable charge transfer from the substrate to the N-oxyl radical within the π-stacked transition state structure sonar.chacs.orgresearchgate.netnih.gov. This charge transfer character suggests that these reactions can be considered a form of proton-coupled electron transfer (PCET). The extent of charge transfer can be influenced by the electronic properties of both the N-oxyl radical and the substrate, with more electron-rich substrates and more electron-deficient radicals leading to a greater degree of charge transfer.

Structure-Reactivity Relationship Studies

The prediction of regioselectivity in C-H functionalization reactions is a significant challenge in synthetic chemistry. Machine learning (ML) has emerged as a powerful tool to address this challenge by developing predictive models based on computational and experimental data researchgate.netnih.govnih.govacs.org. For radical C-H functionalization of heterocycles, ML models, such as Random Forest, have been developed to predict the transition state barrier from the computed properties of the isolated reactants, thereby enabling rapid and reliable prediction of site-selectivity researchgate.netnih.gov. These models can achieve high accuracy without the need for experimental input researchgate.net.

A generalizable approach using a graph-convolutional neural network has also been reported for the multitask prediction of site selectivity in 123 C-H functionalization tasks on aromatic compounds mit.edursc.org. Such models can quickly provide quantitative likelihood scores for the reactivity of different C-H bonds in a molecule mit.edursc.org. These predictive models are crucial for extending the application of C-H functionalization to the late-stage modification of complex molecules, where predicting the site of reaction can be particularly difficult nih.gov.

Table 2: Example of Machine Learning Model Performance in Predicting C-H Functionalization Site-Selectivity

Model Type Test Set Site Accuracy Selectivity Accuracy Reference
Random Forest Out-of-sample heterocycles 94.2% 89.9% researchgate.netnih.gov

The electronic nature of substituents on the phthalimide ring can significantly influence the electrochemical potential of the corresponding N-oxyl radical. Generally, electron-withdrawing groups increase the redox potential, making the radical a stronger oxidant, while electron-donating groups have the opposite effect researchgate.net. This relationship has been studied for various radical species. For instance, in a series of para-substituted phenylthiyl radicals, both the oxidation and reduction potentials decrease as the electron-donating power of the substituent increases, showing linear correlations with Hammett substituent coefficients acs.org. Similar trends are expected for substituted phthalimide N-oxyl radicals derived from this compound. The ability to tune the electrochemical potential through substituent modification is a powerful strategy for modulating the reactivity and selectivity of these radical species in catalytic applications. Quantum chemical calculations can be effectively employed to predict these substituent effects on the electrochemical potentials of nitroxide radicals researchgate.net.

Spectroscopic Analysis and Derivatization for Characterization

Spectroscopic methods are fundamental to the structural elucidation and characterization of this compound. Computational and theoretical investigations complement experimental data, providing deeper insights into the molecule's properties. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for structural assignment, the role of Electronic Circular Dichroism (ECD) in the context of derivatization, and the compound's application in Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the molecule's unique arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is distinguished by two main sets of signals. The phthalimide group features a symmetrical aromatic system, which typically presents as a multiplet or two distinct signals in the aromatic region (approximately 7.7-8.0 ppm) researchgate.netchemicalbook.com. These signals correspond to the four protons on the benzene (B151609) ring. The tert-butoxy (B1229062) group gives rise to a prominent singlet in the upfield region of the spectrum, usually around 1.5 ppm. This singlet integrates to nine protons, confirming the presence of the three equivalent methyl groups of the tert-butyl substituent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. The phthalimide moiety is characterized by signals for its carbonyl carbons and aromatic carbons. The two equivalent carbonyl carbons (C=O) of the imide function produce a signal in the downfield region, typically around 167 ppm plos.org. The aromatic carbons of the phthalimide ring show distinct signals, with the quaternary carbons appearing around 132 ppm and the protonated carbons between 123-135 ppm plos.orgresearchgate.net. The tert-butoxy group is identified by two signals: one for the quaternary carbon attached to the oxygen atom (around 85 ppm) and another for the three equivalent methyl carbons (around 28 ppm).

While specific, detailed spectral data for this compound in peer-reviewed literature is not abundant, its structure is routinely confirmed by these characteristic NMR fingerprints in commercial and synthetic contexts tcichemicals.com. The predicted spectral data based on the analysis of related structures are summarized in the table below.

Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (ppm)Assignment
¹H NMR~7.85Aromatic Protons (4H, multiplet)
~1.50tert-butyl Protons (9H, singlet)
¹³C NMR~167Carbonyl Carbons (C=O)
~134Aromatic CH
~132Aromatic Quaternary Carbon
~123Aromatic CH
~85tert-butoxy Quaternary Carbon
~28tert-butoxy Methyl Carbons

Electronic Circular Dichroism (ECD) is a chiroptical technique used to determine the absolute configuration of chiral molecules. This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not possess an absolute configuration. Consequently, ECD analysis is not applicable for determining its own stereochemistry.

However, the phthalimide group is a strong chromophore, and this property can be exploited by using phthalimide-containing reagents to derivatize chiral molecules that lack a suitable chromophore for ECD analysis. The stereoselective transformation of chiral, UV-transparent primary amines and alcohols into N-substituted phthalimide derivatives introduces the strongly absorbing phthalimide moiety into the chiral molecule rsc.org. This derivatization serves two key purposes:

Amplification of Chiroptical Response: The phthalimide group acts as a reporter, amplifying the chiroptical signal and making the derivative amenable to ECD measurement rsc.org.

Reduction of Conformational Flexibility: The derivatization can reduce the conformational freedom of the original molecule, which simplifies the computational analysis required for predicting the ECD spectrum rsc.org.

By comparing the experimentally measured ECD spectrum of the derivatized analyte with the computationally predicted spectra for different stereoisomers, the absolute configuration of the original chiral amine or alcohol can be reliably determined. Therefore, while not applicable to this compound itself, the underlying phthalimide structure is highly valuable in the broader context of stereochemical analysis through derivatization and ECD computation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. For molecules that are less suitable for direct GC analysis, such as primary amines which can exhibit poor peak shape and column interactions, chemical derivatization is a common strategy to improve their chromatographic behavior iu.eduresearchgate.netvt.edu.

This compound can be considered within the broader class of phthalimide-based reagents used for the derivatization of primary amines. The process involves replacing the active hydrogen atoms on the amine with a less polar, more stable group, thereby increasing the analyte's volatility and thermal stability, and reducing its interaction with the GC column gcms.cz.

Upon analysis by GC-MS, the derivatized compound would exhibit a characteristic fragmentation pattern in the mass spectrometer. The interpretation of this mass spectrum is crucial for structural confirmation. For an N-substituted phthalimide derivative, the fragmentation pathways are well-documented and typically involve characteristic losses and the formation of specific ions xml-journal.netresearchgate.net. Key fragments would include:

The Molecular Ion (M⁺): The peak corresponding to the mass of the intact derivatized molecule.

Phthalimide-related Fragments: Cleavage often results in ions characteristic of the phthalimide structure, such as the deprotonated o-phthalic anhydride (B1165640) ion at m/z 147 or the deprotonated benzoate ion at m/z 121 researchgate.netnih.gov.

Loss of the Substituent: Fragmentation involving the cleavage of the bond between the nitrogen and the substituent group is also common.

By analyzing the retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum, the identity and structure of the original analyte that was derivatized can be confirmed with high confidence.

Broader Applications and Potential Research Directions

Pharmaceutical and Medicinal Chemistry Applications

The unique structural characteristics of N-(tert-butoxy)phthalimide and its derivatives, particularly the presence of a labile tert-butoxycarbonyl (Boc) protecting group attached to a phthalimide (B116566) moiety, have positioned it as a valuable reagent in pharmaceutical and medicinal chemistry. Its application spans the synthesis of crucial intermediates, the development of new biologically active molecules, and the complex assembly of natural products.

This compound is pivotal in the sophisticated synthesis of pharmaceutical intermediates, which are the building blocks for active pharmaceutical ingredients (APIs). nbinno.com Its primary role is to serve as an effective protecting group for amines. nbinno.comchemimpex.com In the multi-step synthesis of complex drug molecules, it is essential to selectively mask the reactivity of certain functional groups while others are being modified. nbinno.comnbinno.com The amine group, being nucleophilic, often requires protection to prevent it from participating in unwanted side reactions. nbinno.comniscpr.res.in

Table 1: Advantages of this compound in Pharmaceutical Intermediate Synthesis

FeatureAdvantage in SynthesisReference
Amine Protection Provides a robust tert-butoxycarbonyl (Boc) protecting group for primary amines. nbinno.comchemimpex.com
High Selectivity Allows for selective modification of other functional groups without affecting the amine. nbinno.com
Mild Deprotection The Boc group is easily cleaved under mild acidic conditions, preserving sensitive molecular structures. nbinno.comnbinno.com
Improved Efficiency Simplifies synthetic routes, leading to reduced production times and higher overall yields. nbinno.com
Versatility Compatible with a wide range of reaction conditions and suitable for diverse drug discovery projects. nbinno.com

The phthalimide core structure is a well-established pharmacophore found in a wide array of biologically active compounds. sphinxsai.comnih.gov Research has shown that derivatives of phthalimide exhibit numerous therapeutic properties, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor activities. sphinxsai.comnih.govnih.govresearchgate.netredalyc.org this compound serves as a key starting material or intermediate for introducing this valuable phthalimide moiety into new chemical entities. chemimpex.com

For instance, studies have focused on synthesizing N-phthalimide derivatives of amino acids to evaluate their antimicrobial activity against various microorganisms, including Streptococcus Epidermidis, Escherichia Coli, Mycobacterium Tuberculosis, and Candida Albicans. sphinxsai.comresearchgate.net In one study, a series of novel phthalimide analogs were synthesized and evaluated for their anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production. nih.gov One potent compound was found to suppress the induction of pro-inflammatory cytokines, demonstrating the therapeutic potential of this class of molecules. nih.gov Furthermore, a series of 47 phthalimide analogues incorporating benzimidazole (B57391) and 1,2,3-triazole scaffolds were synthesized and showed significant anti-schistosomal activity against Schistosoma mansoni, the parasite responsible for the neglected tropical disease schistosomiasis. mdpi.com

The use of this compound and related protected structures facilitates the synthesis of these complex, biologically active molecules, underscoring its promise in the development of novel pharmaceutical agents. chemimpex.com

Natural products are a cornerstone of drug discovery, providing structurally complex and biologically validated starting points for new medicines. uni-bayreuth.de The total synthesis of these intricate molecules is a significant challenge in organic chemistry that relies heavily on the strategic use of protecting groups to manage the reactivity of multiple functional groups. mdpi.comnih.gov

A related compound, N-(tert-butoxycarbonylamino)phthalimide, is particularly valued for its utility in constructing the complex molecular scaffolds commonly found in natural products. nbinno.com It can act as a nitrogen source in key reactions like the Mitsunobu reaction, which allows for the conversion of alcohols into protected hydrazines with a high degree of stereochemical control—a critical aspect of natural product synthesis. nbinno.com The phthalimide group serves as a stable protecting group that can be removed at a later stage to reveal the desired amine functionality. nbinno.com This strategic protection and deprotection are essential for building complex target molecules and enabling the synthesis of derivatives for structure-activity relationship (SAR) studies, which are crucial for optimizing the pharmacological potential of a natural product lead. uni-bayreuth.de

Materials Science and Polymer Chemistry

In the realm of materials science, this compound and its structural motifs contribute to the development of advanced polymers with tailored functionalities and enhanced characteristics.

This compound can be employed in the creation of specialty polymers, where it helps to enhance properties such as thermal stability and mechanical strength. chemimpex.com The incorporation of bulky tert-butyl groups into polymer chains, particularly in polyimides, is a known strategy to modify their physical properties. nih.govrubber.or.kr These large side groups disrupt the regularity of the polymer chains and increase the free volume between them. nih.gov This disruption can reduce intermolecular interactions and charge-transfer complex formation, leading to polymers with improved optical transparency and solubility. nih.govrubber.or.kr

While the introduction of tert-butyl groups can sometimes slightly compromise the ultimate thermal stability of the polymer, it offers a pathway to creating flexible and colorless polyimide films suitable for applications in flexible displays and other advanced electronics. nih.govrubber.or.kr Additionally, related monomers like N-(tert-butoxy)maleimide have been synthesized to act as protected, acid-labile monomers for creating polymers that function as chemical amplification resists in photolithography. kist.re.kr Furthermore, polymers containing N-(acryloyloxy)phthalimide units serve as versatile precursors that can undergo post-polymerization modification via decarboxylation to introduce a wide range of functional groups. d-nb.info

Table 2: Impact of tert-Butyl and Phthalimide Groups on Polymer Properties

Structural FeatureEffect on Polymer PropertyApplication AreaReference
Bulky tert-Butyl Group Disrupts polymer chain packing, increasing free volume and enhancing optical transparency.Flexible electronics, transparent films. nih.govrubber.or.kr
Phthalimide Moiety Can enhance thermal and mechanical stability in the polymer backbone.High-performance materials. chemimpex.com
Acid-Labile N-tert-butoxy Group Allows for the creation of chemically amplified resists that change solubility upon exposure to acid.Microelectronics, photolithography. kist.re.kr
Phthalimide Precursor Enables post-polymerization modification to create diverse functional polymers.Advanced materials synthesis. d-nb.info

The synthesis of polypeptides, both for biomedical research and therapeutic applications, is fundamentally dependent on the precise control of amine reactivity. biosynth.comspringernature.com The step-by-step assembly of amino acids into a defined sequence requires a protecting group for the α-amino group of the incoming amino acid to prevent uncontrolled polymerization. niscpr.res.inspringernature.com

The tert-butoxycarbonyl (Boc) group, which is the key feature of this compound, is one of the most widely used N-terminal protecting groups in peptide synthesis, particularly in the "Boc/Bn" solid-phase peptide synthesis (SPPS) strategy. biosynth.com The phthalimide group itself has also been used historically as a robust protecting group for primary amines in peptide chemistry. organic-chemistry.org The use of this compound derivatives allows for the introduction of a protected amine functionality that is stable during the coupling reactions but can be selectively removed under specific conditions to allow for the elongation of the peptide chain. biosynth.comnbinno.com This strategy is essential for fabricating complex polypeptide structures and for incorporating unnatural amino acids or other modifications into the peptide backbone. springernature.comnbinno.com Research has also described peptide synthesis using tert-butoxycarbonylamino acid derivatives anchored to polymeric supports like poly(ethylene-co-N-hydroxymaleimide). nih.gov

Q & A

Q. Q. What analytical strategies address solubility challenges in kinetic studies of N-(tert-butoxy)phthalimide?

  • Methodological Answer : Use mixed solvents (e.g., DMF:H₂O = 9:1) or surfactants (e.g., SDS) to stabilize colloidal dispersions. For real-time monitoring, in situ ATR-FTIR or Raman spectroscopy bypasses solubility limitations .

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